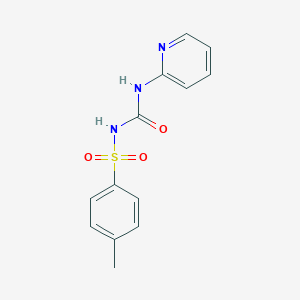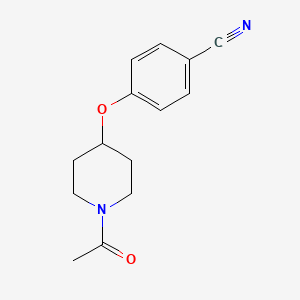
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, also known as MPSPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPSPU belongs to the class of urea derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various biological processes.
作用机制
The mechanism of action of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation and pain. By inhibiting COX-2, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can reduce inflammation and pain in certain diseases. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in cancer metastasis. By inhibiting MMPs, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can prevent the spread of cancer cells to other parts of the body.
Biochemical and Physiological Effects:
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to their elimination. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in certain diseases. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to improve cognitive function in animal models of neurodegenerative disorders, possibly through its ability to inhibit HDACs.
实验室实验的优点和局限性
One advantage of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments is its selectivity for certain enzymes and proteins, which can allow for the study of specific biological processes. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is relatively easy to synthesize and purify, which can make it a cost-effective compound for research. However, one limitation of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Therefore, caution should be taken when using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments, and appropriate safety measures should be implemented.
未来方向
There are several future directions for further research on 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea. One area of interest is the development of more potent and selective analogs of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, which can improve its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in different cell types and animal models. Finally, the potential use of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea as a diagnostic tool for cancer should be further explored, as it could have important clinical implications for cancer detection and treatment.
Conclusion:
In conclusion, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit certain enzymes and proteins that are involved in various biological processes, and has been studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While further research is needed to fully understand the potential of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, it represents a promising compound for future therapeutic and diagnostic applications.
合成方法
The synthesis of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves the reaction of 4-methylbenzenesulfonyl chloride and 2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, such as COX-2, MMPs, and HDACs. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-5-7-11(8-6-10)20(18,19)16-13(17)15-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABCFILOHFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-3-tosylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)